

# JHU-083 Prodrug: In Vivo Activation and Therapeutic Efficacy in Preclinical Models

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## Compound of Interest

Compound Name: JHU-083

Cat. No.: B608189

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## A Comparative Guide for Researchers

The glutamine antagonist prodrug, **JHU-083**, has emerged as a promising therapeutic agent in various preclinical models, demonstrating potent anti-tumor and immunomodulatory effects. This guide provides an objective comparison of **JHU-083**'s performance with its active form, 6-diazo-5-oxo-L-norleucine (DON), and other glutamine antagonists, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

## In Vivo Activation and Pharmacokinetics

**JHU-083** is designed as a prodrug of DON, enhancing its oral bioavailability and brain penetration.<sup>[1][2]</sup> Upon administration, **JHU-083** is metabolized to release the active glutamine antagonist, DON, which then exerts its therapeutic effects by irreversibly inhibiting glutamine-dependent enzymes.

### Pharmacokinetic Profile of **JHU-083**:

Pharmacokinetic studies in mice have demonstrated that oral or intraperitoneal administration of **JHU-083** leads to the delivery of DON to the brain and plasma.<sup>[1][3]</sup> After a single oral dose of 1.82 mg/kg **JHU-083** in mice, peak brain concentrations of DON (C<sub>max</sub>) reached 0.85 nmol/g within 30 minutes.<sup>[1]</sup> In EcoHIV-infected mice, an intraperitoneal injection of 1.83 mg/kg **JHU-083** resulted in a peak brain concentration of 1.19 nmol/g at 30 minutes.<sup>[3]</sup>

## Comparative Efficacy in Preclinical Models

**JHU-083** has shown significant efficacy in various in vivo models, including oncology, infectious diseases, and neuroinflammation.

### Oncology

In preclinical cancer models, **JHU-083** has demonstrated potent anti-tumor activity. It has been shown to slow the growth of malignant gliomas, particularly those with IDH1 mutations, and extend survival in orthotopic glioma models.[4][5] The anti-tumor effects are attributed to the disruption of mTOR signaling and impairment of purine biosynthesis.[4] Furthermore, **JHU-083** has been shown to remodel the tumor microenvironment by hampering immunosuppressive M2-like macrophages and promoting a pro-inflammatory M1-like macrophage phenotype.[6][7]

Table 1: Comparative Anti-Tumor Efficacy of **JHU-083**

Model	Compound	Dose & Regimen	Key Findings	Reference
Orthotopic IDH1R132H Glioma	JHU-083	25 mg/kg, 2x/week, i.p.	Increased survival	[4]
Syngeneic Gynecological Cancer	JHU-083	1.274 mg/kg, 5 days/week for 3 weeks, i.p.	Reduced tumor burden, impeded tumor progression	[6]
Murine Urothelial Carcinoma (MB49)	JHU-083	1 mg/kg daily for 5-9 days, then 0.3 mg/kg, p.o.	Significant tumor growth inhibition	[8][9]

### Infectious Disease (Tuberculosis)

In a murine model of *Mycobacterium tuberculosis* (Mtb) infection, **JHU-083** exhibited both direct antibacterial and host-directed immunomodulatory activity.[10] Treatment with **JHU-083** resulted in a significant reduction in lung bacillary burden, improved survival, and reduced lung

pathology.[10][11] The therapeutic effect was largely dependent on an intact immune system, as the drug lost its efficacy in immunocompromised mice.[10][11]

Table 2: Efficacy of **JHU-083** in a Murine Tuberculosis Model

Parameter	JHU-083 Treatment	Untreated Control	Key Findings	Reference
Lung Mtb CFU (log10)	2.5 log lower	-	Significant reduction in bacterial load	[10]
Survival	Prolonged	-	Improved survival rates	[10]
Lung Pathology	Reduced granulomatous lesions	-	Decreased lung pathology	[10][11]

## Neuroinflammation and Neurological Disorders

**JHU-083** has shown promise in models of neuroinflammation and stress-associated psychiatric conditions. In a mouse model of chronic social defeat stress, **JHU-083** normalized stress-induced increases in glutaminase activity in microglia-enriched cells and alleviated social avoidance and anhedonia-like behaviors.[1] In a model of HIV-associated neurocognitive disorders (HAND), **JHU-083** reversed cognitive impairments.[3] Furthermore, in a mouse model of multiple sclerosis, **JHU-083** significantly decreased disease severity.[12]

## Experimental Protocols

### Orthotopic Glioma Xenograft Model[4][5]

- **Cell Implantation:** 3 x 10<sup>5</sup> BT142 IDH1R132H glioma cells are orthotopically implanted into the brains of female athymic nude mice.
- **Treatment Initiation:** Treatment begins 5 days after tumor implantation.
- **Drug Administration:** **JHU-083** is diluted in PBS and administered via intraperitoneal injection. A low-dose regimen consists of 1.9 mg/kg administered 5 days/week for 3 weeks,

followed by 2 days/week. A high-dose regimen consists of 25 mg/kg administered 2 days/week.

- Monitoring: Animals are monitored daily for signs of tumor progression and toxicity.
- Endpoint: Survival is monitored, and brains are harvested for histological and immunohistochemical analysis.

## Murine Tuberculosis Model[10][11]

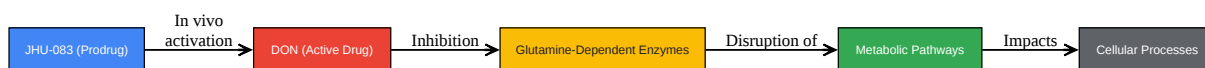
- Infection: Balb/c SCID or 129S2 mice are infected with a low-dose aerosol of Mtb H37Rv.
- Treatment Initiation: Treatment begins one day after infection.
- Drug Administration: **JHU-083** is administered daily via the oral route at a dose of 1 mg/kg for the first 5-7 days, followed by a reduced dose of 0.3 mg/kg daily or 1 mg/kg on alternate days.
- Monitoring: Body weight and survival are monitored throughout the experiment.
- Endpoint: At specified time points (e.g., 5 weeks post-infection), lungs are harvested to determine the bacterial burden (CFU counts) and for histopathological and immunological analysis.

## Chronic Social Defeat Stress (CSDS) Model[1]

- Stress Induction: C57BL/6J mice are subjected to 10 days of social defeat stress by daily exposure to a larger, aggressive CD-1 mouse.
- Drug Administration: **JHU-083** (1.82 mg/kg) or vehicle is administered orally.
- Behavioral Testing: Social avoidance and sucrose preference tests are conducted to assess depression-like behaviors.
- Biochemical Analysis: Brain tissue (prefrontal cortex, hippocampus) is collected to measure glutaminase activity and cytokine expression in isolated CD11b+ cells.

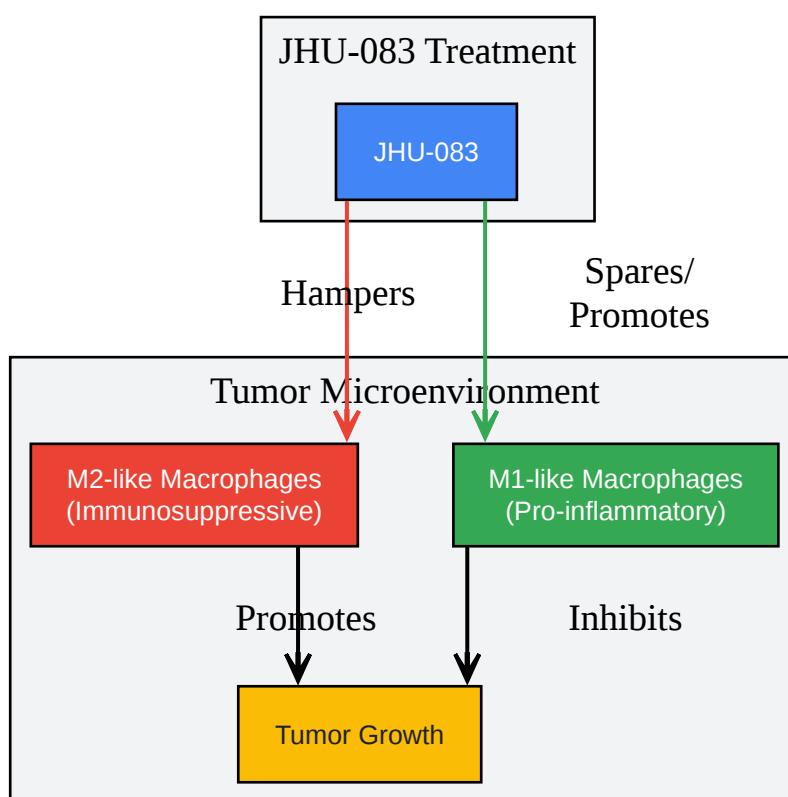
## Visualizing the Mechanism of Action

To illustrate the pathways and processes affected by **JHU-083**, the following diagrams are provided.



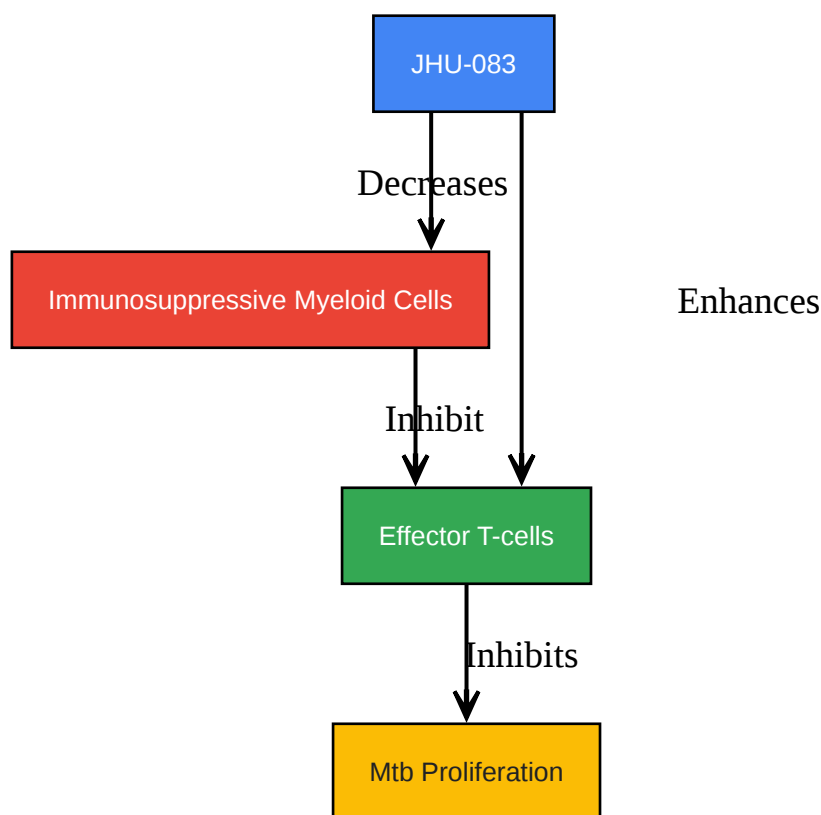
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Caption: In vivo activation of **JHU-083** to its active form, DON.



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Caption: **JHU-083** remodels the tumor immune microenvironment.



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Caption: Immunomodulatory effects of **JHU-083** in tuberculosis.

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## References

- 1. JHU-083 selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Antagonist JHU-083 Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Antagonist JHU083 Normalizes Aberrant Glutamate Production and Cognitive Deficits in the EcoHIV Murine Model of HIV-Associated Neurocognitive Disorders - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Glutamine metabolism inhibition has dual immunomodulatory and antibacterial activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine metabolism inhibition has dual immunomodulatory and antibacterial activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine antagonism attenuates physical and cognitive deficits in a model of MS - PMC [pmc.ncbi.nlm.nih.gov]
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